molecular formula C6H9ClF2O2S B2683109 [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride CAS No. 2004214-87-1

[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride

Cat. No. B2683109
CAS RN: 2004214-87-1
M. Wt: 218.64
InChI Key: WSDUWPGWYOYNPQ-UHFFFAOYSA-N
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Description

“[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride” is a chemical compound with the molecular formula C6H9ClF2O2S and a molecular weight of 218.64. It is also known as “[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate” with a CAS Number of 2153935-78-3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F2O3S/c1-6(8,9)7(3-4-7)5-12-13(2,10)11/h3-5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Stereoselective Transformation

A study by Kananovich, Hurski, and Kulinkovich (2007) outlines the stereoselective transformation of carboxylic esters to trisubstituted olefins via cationic cyclopropyl-allyl rearrangement of sulfonates of cis-1,2-disubstituted cyclopropanols. This methodology demonstrates the conversion of methanesulfonates into allyl bromides with an (E)-trisubstituted double bond, showcasing the application in stereoselective preparation of olefins (Kananovich, Hurski, & Kulinkovich, 2007).

Asymmetric Radical Reaction

Kameyama and Kamigata (1989) discuss the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene catalyzed by Ruthenium(II), leading to optically active adducts. This research highlights the utility of sulfonates in asymmetric synthesis and catalysis, contributing to the development of chiral molecules (Kameyama & Kamigata, 1989).

Molecular Structure Analysis

Hargittai and Hargittai (1973) investigated the molecular structure of methane sulfonyl chloride using electron diffraction, emphasizing the importance of structural analysis in understanding the properties and reactivity of sulfonates. Their work provides critical insights into the geometry of such molecules, which is essential for designing targeted chemical reactions (Hargittai & Hargittai, 1973).

Synthesis and Ring Openings

Upadhyaya et al. (1997) explored the synthesis, NMR spectra, crystal structure, and ring openings of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate. Their study contributes to the field of heterocyclic chemistry by detailing the complex reactions involving sulfonate esters and their applications in synthesizing and characterizing novel organic compounds (Upadhyaya et al., 1997).

Sodium Insertion in Electrochemistry

Su, Winnick, and Kohl (2001) investigated the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid, demonstrating the application of sulfonates in the development of cathode materials for sodium-based batteries. This research is pivotal in the exploration of new materials for energy storage technologies (Su, Winnick, & Kohl, 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[1-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c1-5(8,9)6(2-3-6)4-12(7,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDUWPGWYOYNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride

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